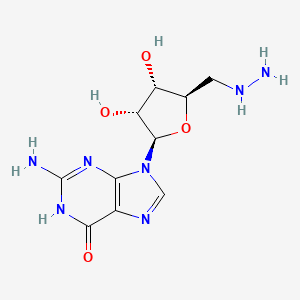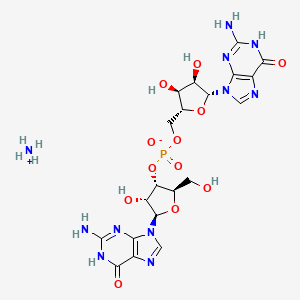
4-Imidazol-1-YL-butylamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Imidazol-1-YL-butylamine hydrochloride involves the HBr-induced DMSO oxidation of 3-acetylpyridine to 3-pyridylglyoxal, which was not isolated but transformed directly into 4-(3-pyridyl)imidazole by a Debus reaction with ammonia and formaldehyde .Molecular Structure Analysis
4-Imidazol-1-YL-butylamine hydrochloride has a molecular weight of 216.71 g/mol. It is a hygroscopic powder.Chemical Reactions Analysis
The key step in synthesising 4-Imidazol-1-YL-butylamine hydrochloride involves the HBr-induced DMSO oxidation of 3-acetylpyridine to 3-pyridylglyoxal, which was not isolated but transformed directly into 4-(3-pyridyl)imidazole by a Debus reaction with ammonia and formaldehyde .Physical And Chemical Properties Analysis
4-Imidazol-1-YL-butylamine hydrochloride is a hygroscopic powder. It possesses a melting point of 254 °C - 256 °C and a boiling point of 405.0 °C at 760 mmHg. It is stable at room temperature and has good water solubility.Scientific Research Applications
Synthesis of Ketolide Antibiotics
4-Imidazol-1-YL-butylamine hydrochloride: is a key intermediate in the synthesis of ketolide antibiotics . These antibiotics are designed to overcome resistance to older macrolide antibiotics, showing promise against macrolide-resistant bacteria. The compound serves as the side chain in the structure of telithromycin, the first ketolide antibiotic introduced into clinical practice.
Antibacterial Activity
Research has shown that imidazole-based compounds, including derivatives of 4-Imidazol-1-YL-butylamine, exhibit antibacterial activity . These compounds have been tested against various bacterial strains, and most have demonstrated moderate effectiveness, indicating potential for further development into antibacterial agents.
Catalysis and Green Chemistry
Imidazole derivatives are increasingly used in green chemistry and organometallic catalysis as ionic liquids and N-heterocyclic carbenes (NHCs) . These applications are significant for developing environmentally friendly methods in chemical synthesis, with 4-Imidazol-1-YL-butylamine hydrochloride playing a role in the formation of these catalysts.
Pharmaceutical Research
In pharmaceutical research, imidazole compounds are pivotal in synthesizing biologically active molecules . They are involved in creating drugs with anticancer, anti-inflammatory, antimicrobial, and antiviral properties, among others. The versatility of 4-Imidazol-1-YL-butylamine hydrochloride makes it valuable for developing new therapeutic agents.
Synthesis of Functional Materials
The imidazole ring is a component in functional materials due to its structural properties . 4-Imidazol-1-YL-butylamine hydrochloride can be used to synthesize materials with specific electronic or photonic properties, which are essential in industries like solar energy and electronics.
Industrial Applications
In the industrial sector, 4-Imidazol-1-YL-butylamine hydrochloride is utilized for its properties as a selective thromboxane synthesis inhibitor . This application is particularly relevant in the production of compounds that regulate blood flow and vascular functions.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as 4-imidazol-1-yl-butylamine hydrochloride, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Imidazole-containing compounds are known to have a range of biological activities, suggesting that they can induce various molecular and cellular effects .
Safety and Hazards
Future Directions
Imidazole-based compounds, including 4-Imidazol-1-YL-butylamine hydrochloride, have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities, and there are different examples of commercially available drugs in the market which contain an imidazole ring . This suggests a promising future for the development of new drugs based on imidazole compounds.
properties
IUPAC Name |
4-imidazol-1-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c8-3-1-2-5-10-6-4-9-7-10;/h4,6-7H,1-3,5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKIQXNKLSOCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185299-77-7 | |
| Record name | 1H-Imidazole-1-butanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Hydroxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B1451159.png)









![(2-[(4-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid](/img/structure/B1451177.png)

![2-(4-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451180.png)
